2,5-di-tert-Butylaniline

Descripción

Context within Aromatic Amine Chemistry

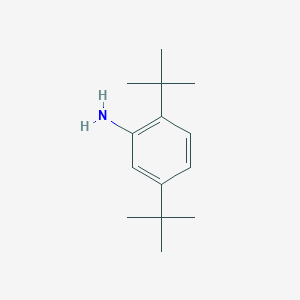

2,5-Di-tert-butylaniline, with the chemical formula C₁₄H₂₃N, is a derivative of aniline (B41778), a foundational molecule in organic chemistry. nih.gov The defining feature of this compound is the presence of two tert-butyl groups at the 2 and 5 positions of the benzene (B151609) ring. nih.gov These bulky substituents exert significant steric hindrance, which profoundly influences the reactivity of both the amino group and the aromatic ring. This steric shielding can modulate the compound's reaction pathways, often leading to selective chemical transformations that would be difficult to achieve with less hindered anilines. The electron-donating nature of the alkyl groups also increases the electron density on the aromatic ring, further influencing its chemical behavior.

Broad Research Trajectories and Academic Significance

The unique structural and electronic properties of this compound make it a versatile building block in various areas of chemical research. It serves as a key intermediate in the synthesis of specialized ligands for catalysis, advanced polymers, and functional materials. sigmaaldrich.comchemicalbook.com Researchers utilize this compound to introduce sterically demanding and electronically rich moieties into larger molecular architectures, thereby fine-tuning the properties of the final products. Its applications span from the development of new catalytic systems to the creation of materials with specific optical or electronic characteristics.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZVLYNISQOZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345559 | |

| Record name | 2,5-di-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21860-03-7 | |

| Record name | 2,5-di-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,5-bis(1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

2,5-Di-tert-butylaniline is a solid at room temperature with a distinct melting point. chemicalbook.combiosynth.com Its physical and chemical properties are well-documented and are crucial for its application in various synthetic procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N nih.gov |

| Molecular Weight | 205.34 g/mol nih.gov |

| Melting Point | 103-106 °C chemicalbook.com |

| Boiling Point | 294.70 °C biosynth.com |

| Appearance | Crystalline solid |

| CAS Number | 21860-03-7 nih.gov |

Synthesis and Manufacturing

The laboratory synthesis of 2,5-di-tert-butylaniline can be achieved through several methods. A common approach is the Friedel-Crafts alkylation of aniline (B41778) or its derivatives. For instance, the alkylation of aniline with tert-butyl chloride in the presence of a suitable catalyst can yield di-tert-butylated products. smolecule.com Another route involves the reduction of the corresponding nitro compound, 2,5-di-tert-butylnitrobenzene. cdnsciencepub.com

Industrial-scale production methods often focus on optimizing reaction conditions to maximize the yield and selectivity of the desired isomer. Catalytic processes using solid acid catalysts like zeolites are explored to facilitate the alkylation of aniline with reagents such as methyl tert-butyl ether. google.com

Spectroscopic Data

The structure of 2,5-di-tert-butylaniline can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the two tert-butyl groups. The aromatic protons will appear as a set of multiplets in the aromatic region, with their coupling patterns revealing their relative positions on the ring. The eighteen equivalent protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region, and the amino group protons will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons and the carbons of the tert-butyl groups. The two quaternary carbons of the tert-butyl groups and the methyl carbons will have distinct chemical shifts. The aromatic region will show six signals corresponding to the six carbons of the benzene (B151609) ring.

IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the alkyl groups will also be present, along with C=C stretching bands for the aromatic ring around 1600 cm⁻¹.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,5-di-tert-butylaniline, offering precise information about the hydrogen and carbon skeletal framework.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals that confirm the arrangement of protons in the molecule. The spectrum is characterized by signals corresponding to the tert-butyl groups, the aromatic protons, and the amine protons. The integration of these signals provides a quantitative measure of the protons in each environment. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon backbone of this compound. nih.gov The spectrum displays signals for each unique carbon atom in the molecule, including the carbons of the tert-butyl groups, the aromatic ring, and the carbon attached to the amino group. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

| ¹H NMR Data for this compound |

| Assignment |

| Aromatic Protons |

| Amine Proton (-NH) |

| tert-Butyl Protons |

| tert-Butyl Protons |

| This table presents typical ¹H NMR spectral data for this compound, with chemical shifts reported in parts per million (ppm). Data sourced from literature findings. cdnsciencepub.com |

| ¹³C NMR Data for this compound |

| Assignment |

| Aromatic C-NH₂ |

| Aromatic C-tert-butyl |

| Aromatic CH |

| Quaternary C (tert-butyl) |

| Methyl C (tert-butyl) |

| This table outlines characteristic ¹³C NMR chemical shifts for this compound, providing insight into the carbon framework. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. nih.gov Key spectral features include the N-H stretching vibrations of the primary amine group, typically observed in the region of 3400-3500 cm⁻¹. cdnsciencepub.com Additionally, C-H stretching vibrations from the aromatic ring and the tert-butyl groups, as well as C-N stretching and N-H bending vibrations, provide further structural confirmation. The vapor phase IR spectrum is also a valuable resource for its characterization. nih.gov

| Key IR Absorption Bands for this compound |

| Vibrational Mode |

| N-H Stretching (amine) |

| C-N Stretching |

| This table highlights significant IR absorption bands for this compound, which are indicative of its primary amine functionality. cdnsciencepub.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The UV-Vis spectrum, typically recorded in a solvent like cyclohexane, shows absorption bands that arise from π-π* transitions within the benzene (B151609) ring. cdnsciencepub.com The positions and intensities of these bands can be influenced by the presence of the amino and tert-butyl substituents. In some contexts, such as in studies involving derivatives like 2,5-di-tert-butylanilino-p-(2,5-di-tert-butyl)quinone, UV-Vis spectroscopy is crucial for monitoring reactions and identifying products. cdnsciencepub.com Furthermore, this technique can be employed to study the electronic properties of related compounds and their potential for tautomerism. scienceopen.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of radical species. In the context of this compound, ESR has been instrumental in studying the formation of aryl radicals during chemical reactions, such as dediazoniation. researchgate.netresearchgate.net For instance, spin trapping experiments coupled with ESR can provide evidence for the transient 2,5-di-tert-butylphenyl radical. researchgate.netresearchgate.net This method is also employed in the study of the photolysis of related nitrosobenzenes, where the formation of persistent radicals can be monitored. cdnsciencepub.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for probing the electrochemical behavior of this compound. Studies on related N-aryl-3,5-di-tert-butylsalicylaldimines have utilized CV to understand their redox chemistry. sci-hub.ru The electrochemical oxidation of related aniline (B41778) derivatives can sometimes lead to polymerization, but the steric hindrance provided by the tert-butyl groups in this compound can influence this reactivity. rsc.org

In research involving the synthesis of N-(2,5-di-tert-butylphenyl)phthalimide, cyclic voltammetry was employed to study the resulting aromatic compounds. These studies involved the electrochemical reduction to form anion radicals, demonstrating the utility of CV in characterizing the electronic properties of molecules derived from this compound. lookchem.com The oxidation potential of related aniline compounds has been measured to understand their electrochemical behavior, which is a crucial parameter in designing electrochemical reactions. rsc.org For instance, the oxidation of anilines can be catalyzed by cobalt Schiff base complexes, and the reaction rate is influenced by the formal potential (E°) of the complex. acs.org

In a different application, the electrochemical reduction of a diazonium salt derived from 3,5-di-tert-butylaniline (B181150) was carried out using cyclic voltammetry to achieve covalent grafting onto graphite (B72142) surfaces. kuleuven.be This highlights the role of electrochemical techniques in modifying materials using aniline derivatives.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound and its derivatives. While specific XRD data for the parent compound this compound is not detailed in the provided results, the technique has been extensively applied to its derivatives. For example, single-crystal X-ray analysis has been used to establish the molecular structures of complex metal-containing compounds derived from substituted anilines. researchgate.net

The crystal structures of various salicylideneaniline (B1219908) derivatives, some of which incorporate di-tert-butyl substituted aniline moieties, have been analyzed by X-ray diffraction to correlate their molecular structures with their photochromic properties. researchgate.netresearchgate.net Furthermore, the crystal structure of a complex involving a derivative of this compound has been determined, providing insight into its molecular geometry. rsc.org The introduction of bulky tert-butyl groups, as in this compound, can significantly influence the crystal packing and intermolecular interactions, which can be elucidated by XRD. researchgate.net

Chromatographic Techniques for Compound Identification (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and purity assessment of this compound. The compound has a registered NIST number (107931) in the main GC-MS library, with characteristic mass-to-charge ratio (m/z) peaks at 190 (top peak), 205, and 191. nih.gov In one analysis, this compound was identified as a component in a solvent-extracted leaf oil, showing a retention time of 16.87 minutes and a molecular ion peak at m/z 205. nih.gov

GC-MS has also been instrumental in analyzing the complex mixture resulting from the deoxygenation of 2,5-di-tert-butylnitrosobenzene, where this compound was identified as one of the products. cdnsciencepub.com The technique is routinely used to confirm the identity and purity of synthesized compounds, including those derived from this compound.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 107931 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 111 | nih.gov |

| m/z Top Peak | 190 | nih.gov |

| m/z 2nd Highest | 205 | nih.gov |

| m/z 3rd Highest | 191 | nih.gov |

| Retention Time (min) | 16.87 | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. For derivatives of this compound, elemental analysis is crucial for confirming the successful synthesis and purity of the final products.

For instance, in the synthesis of a brominated derivative, N-(2,5-di-tert-butylphenyl)-4-bromonaphthalimide, the calculated elemental composition for C₂₆H₂₆BrNO₂ was C, 67.24%; H, 5.64%; N, 3.02%. The experimentally found values were C, 67.31%; H, 5.50%; N, 3.17%, which are in close agreement and confirm the structure of the synthesized compound. rsc.org Similarly, for a phosphoramidate (B1195095) derivative, the calculated composition for C₁₈H₃₂NPO₃ was C, 63.32%; H, 9.45%; N, 4.10%; P, 9.07%, while the found values were C, 63.13%; H, 9.44%; N, 4.15%; P, 8.99%. cdnsciencepub.com

Table 2: Elemental Analysis Data for a Derivative of this compound

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 67.24 | 67.31 | rsc.org |

| Hydrogen (H) | 5.64 | 5.50 | rsc.org |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has been extensively employed to investigate the electronic properties and energetics of systems containing the 2,5-di-tert-butylaniline moiety. These studies are crucial for rationalizing observed behaviors and predicting new functionalities. For instance, DFT-based theoretical analysis has been used to study the electronic properties of N-substituted perylene-3,4-dicarboxylic acid imide derivatives, including one functionalized with this compound. rsc.org Such computational approaches help to elucidate the transduction mechanism in sensor applications by examining how structural and electronic properties influence intermolecular tunneling and conductivity. rsc.org

The conformational landscape and potential for tautomerism are critical aspects of aniline (B41778) derivatives, particularly when they are incorporated into larger, functional molecules like Schiff bases. Schiff bases derived from salicylaldehydes and anilines are well-known for exhibiting photochromism and thermochromism, phenomena rooted in tautomeric equilibria. researchgate.net The primary equilibrium is between the enol form and the keto form, which can be triggered by external stimuli like UV light or heat.

DFT calculations are instrumental in understanding these processes. For Schiff bases, calculations can determine the relative energies of the enol and keto tautomers and the energy barriers for their interconversion. mdpi.com Studies on related systems, such as N-(salicylidene)-4-tert-butylaniline, show that UV irradiation induces a proton transfer from the phenolic oxygen to the imine nitrogen, converting the enol form to the colored cis-keto tautomer. The stability and interconversion of these forms are influenced by steric factors, such as the presence of bulky tert-butyl groups, and electronic factors. researchgate.net For example, in N-(3,5-di-tert-butylsalicylidene)aniline, a related compound, several crystalline polymorphs exist, with some exhibiting photochromism (enol to trans-keto isomerization) and others only thermochromism, highlighting the subtle interplay between molecular conformation and crystal packing. researchgate.net

In other derivatives, like (E)-3,5-di-tert-butyl-N-(3,5-di-tert-butylbenzylidene)aniline (TBI), DFT calculations that include van der Waals interactions have been used to determine the conformation and adsorption geometry on gold surfaces. uni-graz.at These studies revealed a temperature- and coverage-controlled isomerization from the trans to the cis configuration upon heating. uni-graz.at

Table 1: Theoretical Energy Data for Tautomerism and Isomerization in Aniline Derivatives This table presents illustrative data from related systems to demonstrate the application of computational methods.

| Compound/System | Process | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| N-(Salicylidene)-4-tert-butylaniline Derivative | Enol → Keto Tautomerism | Transient Absorption Spectroscopy / Quantum Yields | Keto form lifetime: 120–150 ms (B15284909) at 25°C. | |

| Amide-Quinolinone Derivative | Keto-Enol Tautomerism | Molecular Mechanics | Keto tautomer is stabilized by an intramolecular hydrogen bond; rotational barrier > 10 kcal/mol. acs.org | acs.org |

| Salicylimine Derivatives | Phenolimine ⇌ Ketoamine Equilibrium | DFT | In the gas phase, the imine (enol) form is intrinsically more stable than the enamine (keto) form. mdpi.com | mdpi.com |

| (E)-3,5-di-tert-butyl-N-(3,5-di-tert-butylbenzylidene)aniline (TBI) | cis–trans Isomerization | DFT | Calculated total energies of cis- and trans-isomers differ by only 0.2−0.3 eV. | uni-graz.at |

The this compound framework can be incorporated into ligands for transition metal complexes, where its electronic and steric properties influence the magnetic behavior of the resulting coordination compounds. DFT calculations are a key tool for predicting and interpreting these magnetic properties, which arise from unpaired electrons in the d-orbitals of the metal center. libretexts.org

For example, DFT calculations have been performed on iron(III) complexes derived from Schiff base ligands. researchgate.net In one such study of an iron(III) complex with a ligand derived from N-benzylidene-2-hydroxy-3,5-di-tert-butylaniline, DFT calculations were used to explain the observed magnetic behavior. researchgate.net The calculations demonstrated that the magnetic properties were a result of strong antiferromagnetic exchange between the iron center and a radical ligand, as well as a temperature-dependent spin-crossover of the iron(III) ion from a high-spin (S = 5/2) to an intermediate-spin (S = 3/2) state. researchgate.net This theoretical finding was corroborated by experimental data from Mössbauer spectroscopy. researchgate.net

Table 2: Predicted Magnetic Properties of an Iron(III) Coordination Complex Based on findings for complexes with ligands containing di-tert-butyl-substituted aniline moieties.

| Property | DFT Prediction / Interpretation | Experimental Correlation | Reference |

|---|---|---|---|

| Ground Spin State | Doublet (S = 1/2) | Magnetic Susceptibility Measurements | researchgate.net |

| Thermally Occupied State | Quartet (S = 3/2) | Magnetic Susceptibility Measurements | researchgate.net |

| Magnetic Exchange | Strong antiferromagnetic Fe-imSQ type | Temperature dependence of effective magnetic moment (μeff) | researchgate.net |

| Spin Transition | High-spin (SFe = 5/2) → Intermediate-spin (SFe = 3/2) with decreasing temperature | Mössbauer Spectroscopy | researchgate.net |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the vast conformational landscapes of flexible molecules and their assemblies over time. nih.goveuromar2025.org These methods are particularly valuable for systems incorporating the bulky this compound group, as they can effectively model the steric constraints imposed by the tert-butyl groups. researchgate.net

MD simulations have been used to study the aggregation and packing of complex molecules containing tert-butylphenyl substituents. For instance, atomistic MD simulations with metadynamics sampling were used to investigate the structure of a perylene (B46583) diimide (PDI) trimer. researchgate.net The simulations revealed an optimized geometry where the PDI cores stack closely, maximizing π-π overlap while balancing the steric constraints from the tert-butylphenyl groups. researchgate.net Such simulations provide insight into how the bulky nature of the substituents dictates the minimum-energy configurations in molecular assemblies. researchgate.net Similarly, classical MD simulations can be used to investigate the alignment and distance between chromophores in solution, which is critical for understanding phenomena like Förster resonance energy transfer (FRET). researchgate.net

Quantitative Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that aim to correlate the chemical structure of a compound with its reactivity or physical properties. ajgreenchem.com These models are built on the principle that a molecule's structure, encoded by a set of numerical values known as molecular descriptors, determines its behavior. ajgreenchem.com

For aniline derivatives, QSPR models have been developed to predict properties like boiling points and chromatographic retention times. ajgreenchem.comresearchgate.net The structural features of this compound, such as its molecular weight, high lipophilicity (indicated by LogP), and steric bulk, are key descriptors that would be used in such models. The two tert-butyl groups significantly increase the molecule's size and hydrophobicity compared to aniline, which would be expected to strongly influence its physical properties and interactions in biological or environmental systems. While specific QSRR/QSPR studies focusing solely on this compound are not prominent, its properties can be understood within the framework of models developed for substituted anilines. ajgreenchem.com

Table 3: Key Molecular Descriptors for this compound These descriptors are fundamental inputs for QSPR/QSRR models.

| Descriptor | Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₃N | Defines the elemental composition. | nih.govsigmaaldrich.com |

| Molecular Weight | 205.34 g/mol | Relates to size and mass-dependent properties. | nih.govsigmaaldrich.com |

| IUPAC Name | 2,5-bis(1,1-dimethylethyl)aniline | Unambiguously identifies the chemical structure. | nih.gov |

| Melting Point | 103-106 °C | A key physical property related to intermolecular forces. | sigmaaldrich.com |

| InChIKey | NUZVLYNISQOZOW-UHFFFAOYSA-N | A hashed structural identifier for database searching. | nih.govsigmaaldrich.com |

Structure Function Relationships and Steric Effects

Influence of tert-Butyl Groups on Reactivity and Selectivity

The presence of two tert-butyl groups on the aniline (B41778) ring in 2,5-di-tert-butylaniline profoundly influences its reactivity and selectivity in chemical reactions. These bulky substituents exert significant steric hindrance, which can either hinder or facilitate certain transformations, depending on the nature of the reaction.

The tert-butyl groups, particularly the one at the ortho position (C2), sterically shield the amino (-NH₂) group. This shielding can decrease the nucleophilicity of the amine, making it less reactive towards certain electrophiles. For instance, in reactions like acylation or alkylation at the nitrogen atom, the steric bulk can slow down the reaction rate compared to less hindered anilines.

However, this steric hindrance is also a valuable tool for controlling selectivity. In electrophilic aromatic substitution reactions, the bulky tert-butyl groups direct incoming electrophiles to the less hindered positions on the aromatic ring. This can lead to high regioselectivity, which is a desirable feature in the synthesis of complex organic molecules. For example, the steric hindrance provided by the tert-butyl group in 2-tert-butylaniline (B1265841) enhances selectivity in certain reactions.

Steric Hindrance as a Design Principle in Chemical Synthesis and Catalysis

The concept of steric hindrance, prominently exemplified by the tert-butyl groups in this compound, is a fundamental design principle in modern chemical synthesis and catalysis. Chemists strategically utilize bulky substituents to control reaction outcomes, enhance stability, and create specific molecular architectures.

In the realm of organic synthesis, sterically hindered anilines like this compound serve as valuable building blocks. sigmaaldrich.com Their controlled reactivity allows for selective transformations at other positions of the molecule without undesired side reactions at the amino group. The steric bulk can also be exploited to stabilize reactive intermediates. For instance, the presence of bulky groups can prevent the dimerization or decomposition of radical species. Studies on the dediazoniation of this compound have shown the formation of aryl radicals, highlighting the role of steric hindrance in influencing reaction pathways. cdnsciencepub.comresearchgate.net

In catalysis, ligands derived from sterically hindered anilines are crucial for tuning the activity and selectivity of metal catalysts. The bulky substituents on the ligand can create a specific coordination environment around the metal center, influencing the binding of substrates and the energetics of the catalytic cycle. This can lead to high levels of enantioselectivity in asymmetric catalysis, where the formation of one chiral product is favored over the other. For example, catalysts incorporating sterically demanding aniline moieties have been instrumental in advancing homogeneous catalysis. rsc.org The use of phosphotungstic acid (DTP)/HZSM-5 as a catalyst in the synthesis of 2-tert-butylaniline demonstrates the application of catalysis in producing sterically hindered anilines. google.com

The following table provides examples of how the steric properties of substituted anilines are utilized in synthesis and catalysis:

| Application Area | Role of Steric Hindrance | Example Compound(s) |

| Organic Synthesis | Directing group for regioselective reactions, stabilization of reactive intermediates. | This compound, 2,4,6-tri-tert-butylaniline (B181305) cdnsciencepub.comresearchgate.netlookchem.com |

| Catalysis | Tuning ligand properties to control catalyst activity and selectivity. | Ligands derived from 2,6-diisopropylaniline |

| Materials Science | Influencing polymer properties and creating specific material structures. | Polymers incorporating bulky aniline derivatives smolecule.com |

Role of Bulky Substituents in Intramolecular Interactions (e.g., Hydrogen Bonding)

The bulky tert-butyl groups in this compound also play a significant role in governing intramolecular interactions, particularly hydrogen bonding. While the primary amino group can act as a hydrogen bond donor, the presence of the ortho-tert-butyl group can influence the geometry and strength of these interactions.

In a derivative of this compound, (Z)-4-(2,5-di-tert-butylanilino)pent-3-en-2-one, an intramolecular N—H···O hydrogen bond is observed. nih.gov This interaction is facilitated by the Z-configuration of the molecule. The steric pressure from the tert-butyl groups causes a significant twist between the phenyl ring and the alkene component of the molecule. nih.gov This demonstrates how bulky substituents can enforce specific conformations that favor certain intramolecular interactions.

The study of intramolecular hydrogen bonding in ortho-substituted anilines is a complex field. Research has shown that even very bulky groups in the 2 and 6 positions may not be sufficient to twist the NH₂ group out of conjugation with the benzene (B151609) ring. cdnsciencepub.com The presence of intramolecular hydrogen bonds can be inferred from spectroscopic data, such as the splitting of overtone bands in the infrared spectrum. cdnsciencepub.com

The following table summarizes key research findings on the influence of bulky substituents on intramolecular hydrogen bonding in aniline derivatives:

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Functional Materials Utilizing 2,5-Di-tert-Butylaniline Derivatives

The strategic incorporation of the this compound moiety into larger molecular architectures has led to the creation of materials with promising properties for a range of applications. The bulky tert-butyl groups can enhance solubility, prevent undesirable aggregation, and influence the electronic and photophysical properties of the final materials.

One significant area of research is the use of this compound in the synthesis of ligands for metal complexes with catalytic activity. For instance, rigid bidentate nitrogen ligands such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN) have been prepared from this compound. sigmaaldrich.com These types of ligands can coordinate with various metals to form complexes that are being investigated for their catalytic performance in organic synthesis. The steric hindrance provided by the di-tert-butylphenyl groups can influence the selectivity and stability of the catalyst.

Another key application is in the field of organic electronics, particularly in the development of dyes for various applications. N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide, derived from this compound, is a notable example. sigmaaldrich.com Perylene (B46583) diimide (PDI) derivatives are known for their excellent photophysical and electronic properties, but their utility can be limited by poor solubility and strong aggregation tendencies. The introduction of the bulky 2,5-di-tert-butylphenyl groups helps to mitigate these issues, leading to materials with improved processability and performance in applications such as dye-sensitized solar cells. sigmaaldrich.com

A detailed study on N,N'-bis(2,5-di-tert-butylphenyl)-3,4:9-10-perylenebis(dicarboximide) (DBPI) has provided valuable insights into its photophysical properties. The fluorescence lifetime, quantum yield, and singlet-state energy have been determined, alongside the characterization of its triplet state. researchgate.net Such fundamental understanding is crucial for the rational design of new and improved functional materials. The interaction of DBPI with gold nanoparticles has also been investigated, revealing potential for applications in sensing and nanotechnology. researchgate.net

The table below summarizes key derivatives of this compound and their potential applications in functional materials.

| Derivative Name | Precursor | Potential Application | Key Feature |

| 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN) | This compound | Catalysis | Rigid, sterically hindered ligand |

| N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide | This compound | Organic Electronics, Dyes | Improved solubility and reduced aggregation |

| N,N'-bis(2,5-di-tert-butylphenyl)-3,4:9-10-perylenebis(dicarboximide) (DBPI) | This compound | Organic Electronics, Sensing | Well-defined photophysical properties |

Novel Applications in Sustainable Chemistry and Advanced Technologies

The unique properties of this compound and its derivatives are also paving the way for their use in sustainable chemical practices and advanced technologies.

In the realm of sustainable chemistry, the development of catalysts that can operate in environmentally benign solvents is a key goal. Research has shown that iron complexes based on ligands derived from 2-hydroxy-3,5-di-tert-butylaniline exhibit high catalytic activity for the one-pot synthesis of benzoxazoles in water, a green solvent. This approach not only utilizes a more environmentally friendly reaction medium but also offers good to excellent yields of the desired products.

The application of this compound derivatives in advanced technologies is an area of growing interest. The aforementioned perylene diimide derivatives are being explored for their potential in organic solar cells. While detailed performance data for devices specifically using N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide is still emerging, the broader class of perylenediimide-based non-fullerene acceptors is showing great promise in achieving high power conversion efficiencies. researchgate.netrylene-wang.com The enhanced solubility and morphological control afforded by the bulky substituents derived from this compound are critical factors in optimizing device performance.

Furthermore, the development of polymers from aniline (B41778) derivatives opens up possibilities for their use in sensors and other electronic devices. The solubility of these polymers in common organic solvents allows for the fabrication of thin films, which are essential components in many electronic applications. The steric effects of bulky substituents can influence the morphology and electronic properties of these polymer films, which in turn affects their sensitivity and performance as sensors for various analytes like moisture and ammonia. nih.gov

Methodological Advancements in Characterization and Computational Modeling

To fully unlock the potential of this compound derivatives, researchers are employing a combination of advanced characterization techniques and sophisticated computational modeling.

Advanced spectroscopic and analytical techniques are crucial for understanding the structure-property relationships of these novel materials. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to confirm the chemical structure of newly synthesized derivatives. nih.gov For materials with interesting photophysical properties, techniques like transient grating spectroscopy are used to measure parameters such as third-order nonlinear susceptibility and relaxation times. researchgate.net

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of this compound derivatives. DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of these molecules. researchgate.netumn.edu For instance, computational studies on iron complexes with ligands derived from substituted anilines have been used to determine their geometries, stabilization energies, and magnetic properties. researchgate.net In the context of perylene diimide dyes, DFT studies help in understanding the impact of substituents on the HOMO and LUMO energy levels, which is critical for designing efficient materials for organic solar cells. chemrxiv.org These computational approaches allow for the virtual screening of a large number of potential derivatives, guiding synthetic efforts towards the most promising candidates and accelerating the discovery of new functional materials.

The synergy between advanced experimental characterization and theoretical modeling is essential for the rational design of next-generation materials based on this compound with tailored functionalities for a sustainable and technologically advanced future.

Q & A

Q. Q1: What are the established synthetic routes for 2,5-di-tert-butylaniline, and how do their yields and purity compare?

Answer: The synthesis of this compound (CAS: 21860-03-7) typically involves two primary routes:

Nitration/Reduction Pathway : Nitrobenzene derivatives are functionalized with tert-butyl groups, followed by reduction of the nitro group to an amine. This method often achieves moderate yields (~60–70%) but may require rigorous purification to remove byproducts like 4-tert-butyl-2,6-dimethylaniline (CAS: 42014-60-8) .

Direct Alkylation of Aniline : tert-Butyl groups are introduced via Friedel-Crafts alkylation. While this route is faster, steric hindrance from the tert-butyl groups can reduce regioselectivity, leading to mixtures requiring chromatographic separation .

| Method | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Nitration/Reduction | 60–70 | 85–90 | 4-tert-butyl-2,6-dimethylaniline |

| Direct Alkylation | 50–65 | 75–85 | 3,6-bis(1-methylethyl)-1,2-benzenediamine |

Q. Q2: What analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and tert-butyl group placement. For example, tert-butyl protons appear as singlets at δ 1.3–1.4 ppm, while aromatic protons show splitting patterns indicative of substitution .

- HPLC-PDA : Quantifies purity and detects trace impurities (e.g., unreacted aniline derivatives). A C18 column with acetonitrile/water mobile phase is recommended, achieving resolution >2.0 .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (205.34 g/mol) and isotopic patterns .

Advanced Research Questions

Q. Q3: How do steric effects from tert-butyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer: The bulky tert-butyl groups create steric hindrance, reducing accessibility to the aromatic ring’s reactive sites. Experimental approaches:

- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., 2-methylaniline) under identical NAS conditions.

- Computational Modeling : Density Functional Theory (DFT) calculations can map electron density and steric maps to predict regioselectivity .

| Substrate | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 0.05 ± 0.01 | 85 ± 5 |

| 2-Methylaniline | 0.15 ± 0.03 | 60 ± 3 |

Q. Q4: How can researchers resolve discrepancies in reported thermodynamic data (e.g., melting points, solubility) for this compound?

Answer: Contradictions often arise from impurities or measurement methodologies. A systematic approach includes:

Reproducibility Checks : Synthesize the compound via multiple routes and compare properties.

DSC Analysis : Differential Scanning Calorimetry provides precise melting point data (reported mp: 15–16°C for 4-tert-butylaniline; deviations may indicate polymorphism) .

Solubility Studies : Use standardized solvents (e.g., hexane, ethanol) under controlled temperatures. Document % w/v and saturation points .

Q. Q5: What strategies optimize the use of this compound in catalytic applications, given its steric and electronic properties?

Answer: The compound’s electron-donating tert-butyl groups enhance stability in coordination complexes. Methodological recommendations:

Q. Q6: How should researchers address conflicting literature on the compound’s environmental persistence or toxicity?

Answer:

- Meta-Analysis : Use databases like Web of Science and DTU Library’s FindIt to aggregate studies, filtering by methodology (e.g., OECD test guidelines) .

- Controlled Degradation Studies : Expose the compound to UV light or microbial consortia, quantifying degradation products via LC-MS .

Q. Q7: What experimental protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Answer:

- NIH Guidelines Compliance : Document reaction conditions (temperature, solvent purity, catalyst loading) in line with NIH preclinical reporting standards .

- Supporting Information : Provide raw NMR, HPLC, and crystallographic data in supplementary files for peer validation .

Q. Q8: How can computational models (e.g., QSPR, neural networks) predict novel applications of this compound in materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.